molecular formula C9H9N3 B3321144 2-methyl-4-(1H-pyrazol-1-yl)pyridine CAS No. 1313237-60-3

2-methyl-4-(1H-pyrazol-1-yl)pyridine

Cat. No.: B3321144
CAS No.: 1313237-60-3
M. Wt: 159.19
InChI Key: GWNYEFHYFHAELC-UHFFFAOYSA-N
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Description

2-Methyl-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a pyrazole ring at the 4-position. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry, and materials science. Its pyridine-pyrazole hybrid architecture enables versatile binding to metal centers and interactions with biological targets, though specific applications require comparative analysis with structurally analogous compounds.

Properties

IUPAC Name

2-methyl-4-pyrazol-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-8-7-9(3-5-10-8)12-6-2-4-11-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNYEFHYFHAELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)pyridine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of 2-methylpyridine-4-carbaldehyde with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural and Physical Properties

The structural variations among pyridine-pyrazole derivatives significantly influence their physical properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
2-Methyl-4-(1H-pyrazol-1-yl)pyridine 2-CH₃, 4-pyrazole ~175 (estimated) Not reported Compact structure, moderate polarity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Multiple aryl, Cl, NH₂ groups 466–545 268–287 Extended π-system, high molecular weight
5-Cyclopropyl-2-(3-ethoxy-5-methyl-4-(1-phenylethyl)-1H-pyrazol-1-yl)pyridine Cyclopropyl, ethoxy, phenylethyl ~350 (estimated) Not reported Bulky substituents, enhanced lipophilicity
2,6-Bis((1H-pyrazol-1-yl)methyl)pyridine (PMP) Two pyrazole-CH₂ groups at 2,6-positions ~285 (estimated) Not reported Bidentate ligand for lanthanide coordination

Key Observations :

  • The target compound’s smaller size and lack of bulky substituents (e.g., phenylethyl or aryl groups) likely result in lower melting points compared to derivatives in , which exhibit higher thermal stability due to extended conjugation.
  • PMP demonstrates superior metal-coordination capability due to its two pyrazole arms, unlike the monodentate this compound.

Spectroscopic and Analytical Data

  • 1H NMR : Derivatives in show δH 6.5–8.5 ppm for aromatic protons, similar to the target compound’s expected shifts. However, electron-withdrawing groups (e.g., Cl in ) downfield-shift adjacent protons.
  • IR Spectroscopy : Pyrazole C=N stretches (~1600 cm⁻¹) are consistent across derivatives , confirming core structural integrity.

Q & A

Basic: What are the standard synthetic routes for 2-methyl-4-(1H-pyrazol-1-yl)pyridine, and how can regioselectivity be ensured?

Methodological Answer:
Synthesis typically involves coupling reactions between pyrazole derivatives and substituted pyridines. Key steps include:

  • Nucleophilic substitution : Reacting 4-chloro-2-methylpyridine with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
  • Cross-coupling : Palladium-catalyzed C–N bond formation (e.g., Buchwald–Hartwig amination) for higher regiocontrol .
    Regioselectivity Challenges : Competing reactions at pyridine C4 vs. C2 positions may occur. Strategies:
    • Use sterically hindered bases (e.g., DBU) to favor C4 substitution.
    • Monitor intermediates via LC-MS to track selectivity .

Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR: Distinct peaks for pyrazole (δ 7.8–8.2 ppm, aromatic protons) and pyridine (δ 8.3–8.6 ppm) rings. Methyl groups appear as singlets (δ 2.5–2.7 ppm) .
    • ¹³C NMR: Carbon assignments for pyridine (C4 substitution confirmed at ~150 ppm) .
  • X-ray Crystallography :
    • Use SHELXL for refinement of crystal structures. Key parameters: R-factor < 5%, validation via CCDC databases .
    • Example: Dihedral angles between pyridine and pyrazole rings (~3–13°) indicate planarity or distortion .

Advanced: How can researchers optimize reaction yields when introducing substituents to the pyrazole or pyridine moieties?

Methodological Answer:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, CF₃) on pyrazole enhance reactivity in cross-couplings but may reduce solubility .
    • Methyl groups on pyridine improve steric stability but require harsher conditions for substitution .
  • Catalytic Systems :
    • For halogenated derivatives (e.g., 5-chloromethyl analogs), use Pd(PPh₃)₄ with ligand additives (Xantphos) to prevent side reactions .
    • Yields >70% achievable with microwave-assisted synthesis (e.g., 120°C, 30 min) .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives?

Methodological Answer:
Common issues and solutions:

  • Disorder in Crystal Lattices : Methyl/pyrazole groups may exhibit rotational disorder. Mitigate via low-temperature data collection (100 K) and SHELXL’s PART instructions .
  • Twinned Data : Use TWIN/BASF commands in SHELXL for high-symmetry space groups (e.g., P2₁/c) .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How can biological activity assays be designed to study enzyme interactions with this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with pyridine/pyrazole-binding pockets (e.g., kinases, cytochrome P450) .
  • Assay Design :
    • Fluorescence polarization (FP) for binding affinity (Kd values).
    • IC50 determination via kinetic assays (e.g., NADPH depletion for oxidoreductases) .
  • Controls : Compare with analogs (e.g., 4-methoxy or 5-iodo derivatives) to assess substituent impact .

Advanced: What role does this compound play in materials science, such as solar cell research?

Methodological Answer:

  • Dye-Sensitized Solar Cells (DSSCs) :
    • Acts as a ligand in Co(III) complexes (e.g., tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III)), enhancing charge transport .
    • Device Optimization: Achieve >12% efficiency by tuning redox potentials (cyclic voltammetry) and interfacial stability (accelerated aging tests) .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

  • Data Discrepancies :
    • Compare assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory effects vary between RAW264.7 vs. THP-1 cells .
    • Validate via orthogonal methods (e.g., SPR for binding vs. cell-based assays) .
  • Meta-Analysis : Use PubChem BioActivity data to cross-reference IC50 values and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-4-(1H-pyrazol-1-yl)pyridine
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2-methyl-4-(1H-pyrazol-1-yl)pyridine

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